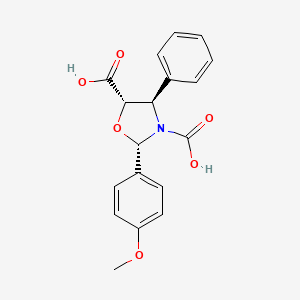

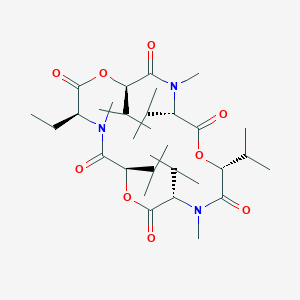

Cyclopenta-1,4-dien-1-yl(diphenyl)phosphane;iron(2+);palladium(2+);dichloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of such complex organometallic compounds often involves the careful orchestration of metal-ligand interactions under controlled conditions. While specific details on the synthesis of this exact compound are scarce, analogous syntheses suggest the use of palladium and rhodium-catalyzed cyclization of dienes, as seen in the formation of cyclopentenes from 1,6-, 1,7-, and 1,8-dienes under catalytic conditions (Grigg et al., 1984). Such processes hint at the possible pathways for assembling complex structures involving cyclopentadienyl and diphenylphosphane motifs.

Molecular Structure Analysis

The molecular structure of complexes related to this compound often features coordination geometries that are dictated by the metal centers and the ligands involved. For instance, palladium(II) complexes with phosphine ligands can exhibit square planar or tetrahedral geometries, influencing the compound's reactivity and physical properties. X-ray crystallography of related compounds provides insight into these structures, revealing intricate details about bonding and geometry (Mernyi et al., 1996).

Chemical Reactions and Properties

The chemical reactivity of "Cyclopenta-1,4-dien-1-yl(diphenyl)phosphane;iron(2+);palladium(2+);dichloride" is likely influenced by the presence of metal centers and the ligand framework. Such compounds participate in a variety of catalytic processes, including but not limited to, cross-coupling reactions, where the palladium center plays a crucial role in facilitating the formation of carbon-carbon bonds. The ligand's structure, particularly the cyclopentadienyl and diphenylphosphane groups, can modulate the electronic properties of the metal center, thereby affecting the catalytic activity (Xu et al., 2017).

科学的研究の応用

Organic Light Emitting Diodes (OLEDs)

Transition-metal phosphors with cyclometalating ligands, including compounds similar to the specified one, have been extensively studied for their applications in OLEDs. These compounds are highly emissive in both fluid and solid states at room temperature, making them suitable for use in phosphorescent displays and illumination devices. The ability to fine-tune the emission wavelength across the visible spectrum by adjusting ligand-centered pi-pi* electronic transitions has been a significant area of research, contributing to the development of efficient and versatile OLED materials (Chi & Chou, 2010).

Flame Retardancy

Cyclotriphosphazene compounds, which share structural similarities with the specified compound, have been investigated for their flame retardancy and dielectric properties. These compounds exhibit high flame-retardant character due to the presence of active elements in their structure, making them potential candidates for use in fire-resistant materials and applications (Usri, Jamain, & Makmud, 2021).

Drug Design

Organodiselenides, a class of compounds related to the specified phosphane compound, have garnered interest in medicinal chemistry for their bioactive properties and potential as drug candidates. These compounds have been explored for their antioxidant activity, mimicking the action of glutathione peroxidase, an enzyme that controls oxidative stress in cells. This research has implications for the design of novel therapeutics targeting oxidative stress-related diseases (Dalla Tiezza, Ribaudo, & Orian, 2019).

Catalysis

The specified compound's structural features, including the phosphane and transition metal components, suggest its potential in catalysis, particularly in cross-coupling reactions. Diphosphine ligands, for instance, have been shown to significantly affect the efficiency of C-C and C-X bond-forming reactions catalyzed by palladium, with wide bite angle ligands facilitating reductive elimination. This highlights the compound's potential role in developing new catalytic processes for organic synthesis (Birkholz, Freixa, & van Leeuwen, 2009).

特性

CAS番号 |

72287-26-4 |

|---|---|

製品名 |

Cyclopenta-1,4-dien-1-yl(diphenyl)phosphane;iron(2+);palladium(2+);dichloride |

分子式 |

C₃₄H₂₈FeP₂ ·PdCl₂ |

分子量 |

731.7 |

IUPAC名 |

cyclopenta-1,4-dien-1-yl(diphenyl)phosphane;iron(2+);palladium(2+);dichloride |

InChI |

InChI=1S/2C17H14P.2ClH.Fe.Pd/c2*1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;;;;/h2*1-14H;2*1H;;/q2*-1;;;2*+2/p-2 |

SMILES |

[CH-]1C=CC(=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[CH-]1C=CC(=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Cl-].[Fe+2].[Pd+2] |

同義語 |

(Bis(η5-(diphenylphosphino)cyclopentadienyl)iron)dichloropalladium; (SP-4-2)-[1,1’-Bis(diphenylphosphino-κP)ferrocene]dichloropalladium; 1,1’-Bis(diphenylphosphino)ferrocenepalladium Dichloride; Dichloro(diphenylphosphinoferrocene)palladium; Dichloro |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。